molecular formula C16H12F3N3OS B11555315 5-phenyl-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione

5-phenyl-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11555315
M. Wt: 351.3 g/mol
InChI Key: JKEXAIQLETUUGD-UHFFFAOYSA-N
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Description

5-PHENYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps. One common method includes the reaction of a phenylhydrazine derivative with a trifluoromethyl-substituted benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with a thiocarbonyl compound to yield the desired oxadiazole-thione structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of dihydro derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of dihydro-oxadiazole derivatives.

    Substitution: Formation of substituted phenyl and trifluoromethyl derivatives.

Scientific Research Applications

5-PHENYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant with a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.

    Fipronil: An insecticide with a trifluoromethyl group.

Uniqueness

5-PHENYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its combination of an oxadiazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12F3N3OS

Molecular Weight

351.3 g/mol

IUPAC Name

5-phenyl-3-[[3-(trifluoromethyl)anilino]methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)12-7-4-8-13(9-12)20-10-22-15(24)23-14(21-22)11-5-2-1-3-6-11/h1-9,20H,10H2

InChI Key

JKEXAIQLETUUGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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